Morpholine, 4-(1-propyl-1-butenyl)-
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Overview
Description
Morpholine, 4-(1-propyl-1-butenyl)- is an organic compound with the molecular formula C_8H_15NO It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-propyl-1-butenyl)- can be achieved through several methods. One common approach involves the reaction of morpholine with 1-propyl-1-butenyl halides under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Morpholine, 4-(1-propyl-1-butenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-propyl-1-butenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Morpholine, 4-(1-propyl-1-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-propyl-1-butenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, featuring a similar heterocyclic structure but lacking the 1-propyl-1-butenyl substituent.
Piperidine: Another heterocyclic amine with similar properties but a different ring structure.
Pyrrolidine: A five-membered ring analog with comparable chemical behavior.
Uniqueness
Morpholine, 4-(1-propyl-1-butenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
57517-51-8 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-hept-3-en-4-ylmorpholine |
InChI |
InChI=1S/C11H21NO/c1-3-5-11(6-4-2)12-7-9-13-10-8-12/h5H,3-4,6-10H2,1-2H3 |
InChI Key |
VTMNZFVJYPRWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)N1CCOCC1 |
Origin of Product |
United States |
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